Superior SARS-CoV-2 3CLpro Binding Affinity
In a virtual screening campaign of 216 plant metabolites against SARS-CoV-2 drug targets, Caribine demonstrated the strongest binding affinity for 3C-like protease (3CLpro) among all compounds tested. Its binding affinity of -9.0 kcal/mol exceeded that of inoxanthone (-8.3 kcal/mol for RdRp, not evaluated for 3CLpro) and was superior to justicidin D (-7.6 kcal/mol for 3CLpro) and 10-methoxycamptothecin (not active on 3CLpro) [1]. Caribine's affinity for the spike glycoprotein (-7.5 kcal/mol) was comparable to that of inoxanthone (-8.1 kcal/mol) [1]. This provides a quantitative rationale for selecting Caribine over in-class alkaloids when targeting the SARS-CoV-2 main protease.
| Evidence Dimension | Binding affinity (ΔG, kcal/mol) via AutoDock Vina |
|---|---|
| Target Compound Data | Caribine: -9.0 kcal/mol (3CLpro); -7.5 kcal/mol (spike glycoprotein) |
| Comparator Or Baseline | Inoxanthone: -8.3 kcal/mol (RdRp), -8.1 kcal/mol (spike); Justicidin D: -7.6 kcal/mol (3CLpro), -8.7 kcal/mol (RdRp), -8.1 kcal/mol (spike); 10-Methoxycamptothecin: -8.5 kcal/mol (RdRp), -8.2 kcal/mol (spike); Lycorine: not reported in same assay |
| Quantified Difference | Caribine 3CLpro affinity is 1.4 kcal/mol stronger than justicidin D 3CLpro |
| Conditions | In silico molecular docking using AutoDock Vina; ligand preparation with JChem and Schrödinger software; 216 Lipinski-compliant plant metabolites screened |
Why This Matters
For SARS-CoV-2 antiviral research programs, Caribine offers a quantifiably stronger 3CLpro binding affinity than the most active comparators in the same virtual screening experiment, making it a higher-priority hit for biochemical validation.
- [1] Gani M, Nurhan A, Maulana S, Siswodihardjo S, Shinta D, Khotib J. Structure-based virtual screening of bioactive compounds from Indonesian medical plants against severe acute respiratory syndrome coronavirus-2. Journal of Advanced Pharmaceutical Technology and Research, 2021; 12(2): 120-126. View Source
